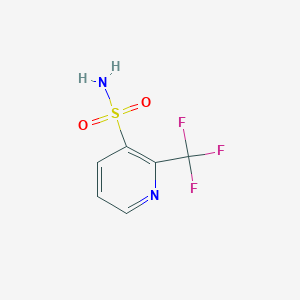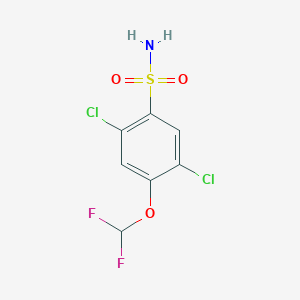
2,5-Dichloro-4-(difluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfonamide is a chemical compound with the molecular formula C7H5Cl2F2NO3S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two chlorine atoms, two fluorine atoms, a methoxy group, and a sulfonamide group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzene-1-sulfonamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide or tetrahydrofuran, at temperatures ranging from 0°C to 100°C.
Industrial Production Methods
Industrial production of 2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Sulfonic acids or sulfoxides.
Reduction Products: Reduced sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also modulate receptor functions by interacting with receptor binding sites, leading to altered cellular responses. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide: A similar compound with an additional N,N-dimethyl group.
1-bromo-2,5-dichloro-4-(difluoromethoxy)benzene: A brominated analog with similar structural features
Uniqueness
2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1806275-29-5 |
|---|---|
Molekularformel |
C7H5Cl2F2NO3S |
Molekulargewicht |
292.09 g/mol |
IUPAC-Name |
2,5-dichloro-4-(difluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C7H5Cl2F2NO3S/c8-3-2-6(16(12,13)14)4(9)1-5(3)15-7(10)11/h1-2,7H,(H2,12,13,14) |
InChI-Schlüssel |
QBDLHEYVCHEDFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)N)Cl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate](/img/structure/B13504019.png)

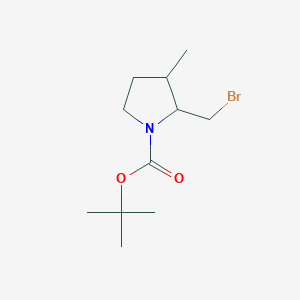
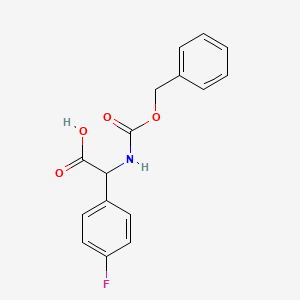

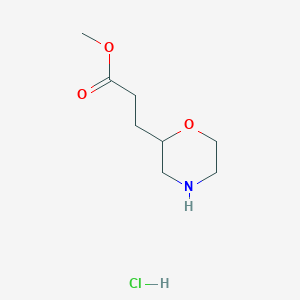


![Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate](/img/structure/B13504090.png)
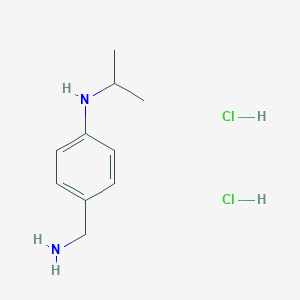

![1-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B13504102.png)
